(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
Benzo[d]thiazole derivatives are widely used in synthetic and medicinal chemistry . They are components of many compounds and drugs that have several different bioactivities .
Synthesis Analysis
A novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds has been disclosed . The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents . A vast array of alkenes are proven to be suitable substrates .Molecular Structure Analysis
The benzothiazolyl moiety in the products serves as the formyl precursor, and the OH residue provides the cross-coupling site for further product elaboration, indicating the robust transformability of the products .Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazole derivatives are diverse. For instance, photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage of diarylethers has been reported .Scientific Research Applications
Drug Discovery and Development
Benzothiazole derivatives are widely used in medicinal chemistry as they are a component of many compounds with various bioactivities . The compound can serve as a building block in drug discovery, offering the possibility to explore the chemical space around the molecule as a ligand for the chosen target.
Synthesis of Bioactive Molecules
The compound can be used to synthesize methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, which can be further substituted to create a series of new compounds with potential bioactivity .
Chemical Space Exploration
With the ability to be substituted at four different positions, this compound allows chemists to thoroughly explore the chemical space around the molecule, which is crucial for identifying new pharmacophores .
properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-6-carbonylimino)-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c1-3-29-20(27)13-5-7-15-17(9-13)31-21(24(15)10-18(25)28-2)23-19(26)12-4-6-14-16(8-12)30-11-22-14/h4-9,11H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICHWZZRZCOIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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